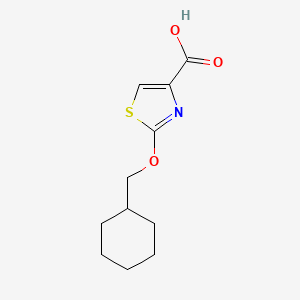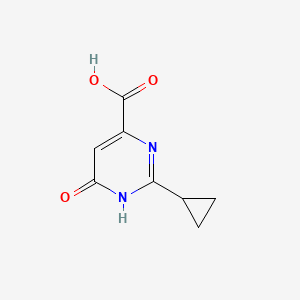
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
概要
説明
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a novel heterocyclic compound that features both oxadiazole and pyridone rings. Its unique structure makes it of great interest in various fields of scientific research and industrial applications. This article delves into the synthesis, chemical reactivity, applications, and mechanistic insights of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one generally involves the following steps:
Formation of the Oxadiazole Ring: : A common method involves the cyclization of an appropriate acylhydrazine with nitriles under acidic conditions.
Formation of the Pyridin-2(1H)-one Ring: : The pyridone ring is typically formed through the cyclization of an aminopentadienoate derivative in the presence of a strong base, such as sodium hydride.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow chemistry, which enhances reaction efficiency and yields. The scale-up involves optimized reaction conditions to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one undergoes several key types of reactions, including:
Oxidation: : Oxidative transformations typically use reagents like potassium permanganate or chromium trioxide.
Reduction: : Reductive processes can employ hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Commonly achieved using halogenating agents or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophilic reagents: : Halogenating agents, Grignard reagents.
Major Products Formed
The main products formed include various substituted derivatives that expand its utility in further chemical synthesis and application.
科学的研究の応用
Chemistry
In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules due to its reactivity and stability. It is frequently used in the design of novel compounds with potential bioactivity.
Biology
In biological research, this compound's derivatives are studied for their interactions with biological macromolecules
Medicine
The compound is investigated for its pharmacological properties, particularly in the context of drug development for neurological disorders and cancer due to its ability to interact with specific molecular targets.
Industry
Industrially, it is used in the synthesis of materials with unique properties, such as advanced polymers and corrosion inhibitors. Its heterocyclic nature also makes it a valuable additive in specialty chemicals.
作用機序
Mechanism by Which the Compound Exerts Its Effects
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one acts through multiple pathways depending on its specific application. In pharmacology, it typically modulates enzyme activity or receptor binding, leading to altered cellular responses.
Molecular Targets and Pathways Involved
Its molecular targets may include enzymes like kinases or proteases, and receptors such as G-protein-coupled receptors. By binding to these targets, it can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds include:
3-(5-(2-aminoethyl)-1,2,4-thiadiazol-3-yl)pyridin-2(1H)-one
3-(5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl)pyridin-2(1H)-one
2-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)quinolin-4(1H)-one
Highlighting Its Uniqueness
What sets 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one apart from its analogs is its unique combination of the oxadiazole and pyridone rings, which confer distinctive chemical reactivity and biological activity. This duality enables it to engage in a broader spectrum of chemical and biological interactions, making it a more versatile candidate for research and industrial applications.
特性
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUFQZNJGBQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)




![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)

![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)


